Methyl 2-[2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate
Description
Chemical Identity and Nomenclature of Methyl 2-[2-(3-Nitrophenyl)-3-Oxo-2,3-Dihydro-1H-Pyrazol-4-Yl]Acetate
Systematic IUPAC Nomenclature and Structural Formula
The systematic IUPAC name This compound delineates its structure with precision. The pyrazole core (a five-membered aromatic ring containing two adjacent nitrogen atoms) is substituted at position 2 with a 3-nitrophenyl group, at position 3 with a ketone moiety, and at position 4 with an acetoxy methyl ester side chain. The numbering of the pyrazole ring follows IUPAC conventions, prioritizing the nitrogen atoms at positions 1 and 2.
The structural formula (Figure 1) illustrates these substituents:
- Position 2 : A phenyl ring bearing a nitro group (-NO₂) at the meta (3) position.
- Position 3 : A carbonyl group (C=O) contributing to the 2,3-dihydro-1H-pyrazol-3-one scaffold.
- Position 4 : An acetoxy methyl ester (-CH₂COOCH₃) side chain.
The molecular formula is C₁₃H₁₃N₃O₅ , with a calculated molecular weight of 291.26 g/mol based on atomic masses (C: 12.01, H: 1.008, N: 14.01, O: 16.00).
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₃N₃O₅ |
| Molecular Weight | 291.26 g/mol |
| IUPAC Name | This compound |
| CAS Registry Number | 1005634-50-3 |
Alternative Chemical Designations and Registry Numbers
This compound is cataloged under several identifiers:
- CAS Registry Number : 1005634-50-3.
- Canonical SMILES : COC(=O)CC1=C(NN(C1=O)C2=CC(=CC(=C2)N+[O-])C)
- InChI Key : RVBVJQVHSGRGDU-UHFFFAOYSA-N
Alternative designations include methyl 2-(2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate and procedural names used in synthetic chemistry literature. Notably, the nitro group’s position on the phenyl ring (meta) distinguishes it from ortho- and para-substituted analogs, which exhibit distinct electronic and steric properties.
Molecular Geometry and Stereochemical Considerations
The pyrazole ring adopts a planar conformation due to aromatic stabilization, with bond lengths and angles consistent with heterocyclic systems. The 3-nitrophenyl group introduces steric bulk at position 2, while the acetoxy methyl ester at position 4 extends outward, creating a T-shaped molecular geometry.
Electronic Effects:
- Nitro Group : The meta-substituted nitro group exerts a strong electron-withdrawing effect via resonance, polarizing the phenyl ring and influencing reactivity at adjacent sites.
- Ketone Moiety : The carbonyl group at position 3 enhances the electron-deficient character of the pyrazole ring, facilitating nucleophilic attacks at electrophilic centers.
Stereochemistry:
No chiral centers are present in the molecule, as confirmed by its symmetrical substituents and the absence of tetrahedral stereogenic atoms. Consequently, stereoisomerism is not observed for this compound. Computational models predict negligible torsional strain between the pyrazole ring and its substituents, suggesting high conformational stability.
Figure 2: Predicted Molecular Geometry
(Available in interactive 3D models via computational chemistry platforms.)
Properties
Molecular Formula |
C12H11N3O5 |
|---|---|
Molecular Weight |
277.23 g/mol |
IUPAC Name |
methyl 2-[2-(3-nitrophenyl)-3-oxo-1H-pyrazol-4-yl]acetate |
InChI |
InChI=1S/C12H11N3O5/c1-20-11(16)5-8-7-13-14(12(8)17)9-3-2-4-10(6-9)15(18)19/h2-4,6-7,13H,5H2,1H3 |
InChI Key |
UAKKJVFRGBAEJD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CNN(C1=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Formation via Cyclocondensation
The core pyrazole scaffold is synthesized through cyclocondensation of hydrazine derivatives with diketones or acetylenic ketones:
- Reactants :
- Hydrazine hydrate (or substituted hydrazines)
- 1,3-Diketones or α,β-unsaturated ketones
- Conditions :
Example :
Reaction of (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one with hydrazine hydrate in acetic acid yields 4,5-dihydropyrazole intermediates.
Nitration at the 3-Position
Introduction of the nitro group at the phenyl ring is achieved via electrophilic aromatic substitution:
- Reactants :
- Pyrazole intermediate
- Nitrating mixture (HNO₃/H₂SO₄)
- Conditions :
Acetylation and Esterification
The acetoxy group is introduced via acetylation, followed by esterification with methanol:
- Reactants :
- Acetic anhydride (for acetylation)
- Methanol (for esterification)
- Conditions :
Data Tables
Table 1: Key Properties of Methyl 2-[2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Cyclocondensation | Hydrazine hydrate, acetic acid, reflux | 70–85% | |
| Nitration | HNO₃/H₂SO₄, 0–5°C | 65–78% | |
| Esterification | Methanol, H₂SO₄, reflux | 80–92% |
Research Discoveries
Regioselectivity in Pyrazole Synthesis
- Regioisomer Control : Use of electron-withdrawing groups (e.g., nitro) directs cyclocondensation to favor the 3-nitrophenyl-substituted product.
- Catalytic Efficiency : Zinc triflate improves yields in 1,3-dipolar cycloadditions (up to 89%).
Spectroscopic Characterization
Scalability and Industrial Relevance
- One-Pot Methods : Ethyl diazoacetate and phenylpropargyl in triethylamine enable streamlined synthesis (89% yield).
- Green Chemistry : Sodium acetate-catalyzed reactions in ethanol reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to substitute the ester group.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
The applications of Methyl 2-[2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate are not explicitly detailed in the provided search results. However, the search results do provide information on the properties, synthesis, and applications of related compounds, which can provide insight into the potential applications of this compound.
Chemical Information
- Name: Methyl 2-[2-(2-fluoro-4-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate has a molecular weight of 309.25 and the molecular formula .
- CAS No: 2060027-51-0 .
- Related Compounds: Methyl 2-[5-methyl-2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate has CAS No: 2059988-32-6 . Another related compound is this compound with CAS No. 2060058-18-4 and a molecular weight of 277.23, and the molecular formula .
Potential Applications Based on Pyrazole Derivatives
Pyrazole derivatives have a wide range of biological activities, including anticancer and antimicrobial properties .
- Antimicrobial Activity: Pyrazoles have been found to be effective against Gram-positive (Staphylococcus aureus and Bacillus subtilis) and Gram-negative (Proteus vulgaris and Escherichia coli) bacterial strains .
- Anticancer Activity: Novel thiazole pyrimidine derivatives have been synthesized and evaluated for anticancer activity. Compound 34 was found to be the most active agent against tubulin polymerization and the presence of an electronegative Cl group is essential for antiproliferative activity . Pyridine-substituted thiazole hybrids have also shown promising anticancer activity against liver carcinoma (HepG2), laryngeal carcinoma (Hep-2), prostate cancer (PC3), breast cancer (MCF-7), and normal fibroblast cells (WI38). Compounds 35a and 35b revealed the most promising anticancer activity .
- Carbonic Anhydrase Inhibition: Trisubstituted thiazole derivatives have been evaluated for their carbonic anhydrase (CA)-III inhibitory activities. Compound 36 was the most potent CA-III inhibitor .
Other Pyrazole Derivatives
- Ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates have been synthesized and studied for their pharmacological properties .
- (Pyrazol-4-ylidene)pyridine derivatives can be synthesized using a metal catalyst-free method .
- ISOPROPYL (2E)-5-(4-METHOXYPHENYL)-7-METHYL-2-{[3-(3-NITROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLENE}-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is another pyrazole derivative with potential applications .
Mechanism of Action
The mechanism of action of Methyl 2-[2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is not fully understood, but it is believed to interact with specific molecular targets and pathways. The nitrophenyl group may play a role in its biological activity by interacting with enzymes or receptors. The pyrazolone ring can also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following compounds share the pyrazolone core but differ in substituents, leading to distinct physicochemical and crystallographic properties:
Crystallographic and Hydrogen Bonding Patterns
- The nitro group may participate in weak C–H···O interactions, though less robust than classical hydrogen bonds .
- Acetamide Derivative () : Forms R₂²(10) hydrogen-bonded dimers via N–H···O interactions between the amide and pyrazolone carbonyl groups. The dihedral angles between substituents (e.g., 80.7° between dichlorophenyl and amide) highlight steric distortion .
- Isopropyl Derivative (): Likely exhibits less directional bonding due to the absence of strong hydrogen bond donors (amide/nitro), leading to weaker intermolecular forces and lower melting points compared to nitro- or amide-containing analogs.
Physicochemical Properties
Biological Activity
Methyl 2-[2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer agent and its role in enzyme inhibition. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and research findings.
Molecular Formula : C13H13N3O5
Molecular Weight : 291.26 g/mol
IUPAC Name : Methyl 2-[5-methyl-2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate
CAS Number : 303986-52-9
The biological activity of this compound primarily stems from its interaction with various molecular targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in cancer progression. The pyrazole ring and the nitro group are critical for binding to enzyme active sites, leading to modulation of their activity.
- Anticancer Activity : Studies indicate that this compound can induce apoptosis in cancer cells by disrupting cellular signaling pathways. It may also inhibit angiogenesis, which is crucial for tumor growth and metastasis.
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Efficacy : A study published in ACS Omega demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the compound's ability to induce cell cycle arrest and promote apoptosis through caspase activation.
- Enzyme Inhibition : Research has indicated that the compound acts as a selective inhibitor of the CSNK2A2 kinase, which plays a pivotal role in cellular proliferation and survival. This inhibition was characterized by a reduction in kinase activity and subsequent downstream effects on cell growth.
Research Findings
Recent studies have focused on optimizing the structure of this compound to enhance its biological activity:
- Structural Modifications : Modifying the nitro group or substituents on the pyrazole ring has been shown to improve potency against specific targets while maintaining favorable pharmacokinetic properties.
- Combination Therapies : Preliminary studies suggest that combining this compound with other chemotherapeutic agents could enhance therapeutic efficacy while reducing side effects.
Q & A
Q. What synthetic routes are employed for Methyl 2-[2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate?
The compound is synthesized via carbodiimide-mediated coupling. For example, 2-(3-nitrophenyl)pyrazolone derivatives are reacted with methyl chloroacetate or activated acetic acid derivatives using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane, followed by purification via recrystallization. Triethylamine is often added to neutralize HCl byproducts .
Q. How is the structural characterization of this compound performed?
A multi-technique approach is used:
- X-ray crystallography : Single-crystal XRD (via SHELX software ) resolves the molecular geometry, dihedral angles between aromatic rings, and hydrogen bonding motifs.
- Spectroscopy : H/C NMR confirms proton environments and carbonyl groups, while IR identifies ν(C=O) stretches (~1700–1750 cm) .
- Elemental analysis : Validates purity and stoichiometry.
Q. What are the key applications of pyrazolone derivatives in coordination chemistry?
Pyrazolone-based ligands (e.g., Schiff bases) form stable complexes with transition metals (Cu, Co, Ni) due to their keto-enol tautomerism and N/O donor sites. These complexes are studied for catalytic, antimicrobial, and magnetic properties .
Advanced Research Questions
Q. How do crystallographic disorder and twinning affect structural refinement of this compound?
Disorder in the 3-nitrophenyl or acetate groups requires iterative SHELXL refinement with PART/ISOR constraints. For twinned crystals (common in polar space groups), the HKLF 5 format in SHELXTL is used to deconvolute overlapping reflections. R values >5% indicate the need for twin law application (e.g., BASF parameter adjustment) .
Q. What methodological strategies resolve contradictions in spectral vs. crystallographic data?
Discrepancies between NMR (solution state) and XRD (solid state) often arise from conformational flexibility. Strategies include:
- DFT calculations : Compare optimized gas-phase structures with XRD geometries to identify torsional energy barriers.
- Variable-temperature NMR : Detects dynamic processes (e.g., ring puckering) that average signals at room temperature .
Q. How are hydrogen bonding patterns analyzed in supramolecular assemblies?
Etter’s graph set analysis categorizes H-bond motifs (e.g., R dimers in amides). For this compound, N–H⋯O interactions between the pyrazolone carbonyl and acetate groups form infinite chains or sheets, analyzed using Mercury software and compared to CSD database entries .
Q. What computational methods predict electronic properties relevant to biological activity?
- DFT : B3LYP/6-311+G(d,p) calculates frontier orbitals (HOMO-LUMO gaps) to assess redox stability.
- Molecular docking : AutoDock Vina screens interactions with target proteins (e.g., cyclooxygenase for anti-inflammatory potential), guided by the compound’s nitro group charge distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
